molecular formula C13H9NO5 B1592683 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 376591-95-6

2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1592683
M. Wt: 259.21 g/mol
InChI Key: JCFPSTQCDAZKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (HNBCA) is a compound that has recently become of great interest to scientists due to its wide range of applications in the fields of synthetic chemistry, biochemistry, and drug discovery. HNBCA has been found to have a number of unique properties, making it an attractive target for further research.

Scientific Research Applications

  • Synthesis and Pharmacological Activities of Azo Dye Derivatives

    • Application : Azo dye derivatives, which can incorporate heterocyclic scaffolds, have been synthesized and studied for their potential applications in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
    • Methods : The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties are discussed .
    • Results : The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
  • Combining Energetic Tetrazole and Triazole Moieties

    • Application : The synthesis of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole has been reported . This compound is a hybrid molecule of the two in energetic materials chemistry established bis-heterocyclic motifs .
    • Methods : The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .
    • Results : Several nitrogen-rich bases were used to obtain the respective ionic derivatives. All compounds were characterized using multinuclear NMR and IR spectroscopy, differential thermal analysis (DTA) and elemental analysis .
  • Infrared Spectrum Analysis

    • Application : The compound “2’-Hydroxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid” is also known as 2-Hydroxy-3-nitrobenzoic acid or 3-Nitrosalicylic acid . It has been analyzed using infrared spectrum analysis . This type of analysis can provide valuable information about the molecular structure and functional groups present in the compound .
    • Methods : The compound is typically analyzed using a spectrometer, and the resulting spectrum is interpreted to identify the various functional groups and structural features of the molecule .
    • Results : The specific results of this analysis would depend on the exact spectrum obtained, but they could include identification of functional groups such as hydroxyl, nitro, and carboxylic acid groups .
  • Synthesis and Reactions of Biphenyl Derivatives

    • Application : Biphenyl compounds and their derivatives have been extensively studied due to their presence in medicinally active compounds, marketed drugs, and natural products . They serve as significant intermediates in organic chemistry and are the structural moiety of a wide range of compounds with pharmacological activities .
    • Methods : Various synthetic methodologies and chemical reactions related to biphenyl scaffolds are discussed, including Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • Results : The synthesized compounds have a wide range of biological and medicinal applications, including patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
  • Direct Thiolation of Imidazo[1,2-a]pyridines with Sodium Sulfinates

    • Application : Sodium sulfinates have been used in the direct thiolation of imidazo[1,2-a]pyridines . This reaction provides a diverse range of 3-imidazo[1,2-a]pyridine-derived thioethers .
    • Methods : The reaction is typically carried out in DMF at 80 °C, using iodine and triphenylphosphine as mediators .
    • Results : A wide variety of 2-substituted imidazo[1,2-a]pyridines were explored with a number of sodium aryl and alkylsulfinates to provide the thioether products in moderate to high yields .
  • Infrared Spectrum Analysis

    • Application : The compound “2’-Hydroxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid” is also known as 2-Hydroxy-3-nitrobenzoic acid or 3-Nitrosalicylic acid . It has been analyzed using infrared spectrum analysis . This type of analysis can provide valuable information about the molecular structure and functional groups present in the compound .
    • Methods : The compound is typically analyzed using a spectrometer, and the resulting spectrum is interpreted to identify the various functional groups and structural features of the molecule .
    • Results : The specific results of this analysis would depend on the exact spectrum obtained, but they could include identification of functional groups such as hydroxyl, nitro, and carboxylic acid groups .
  • Synthesis and Reactions of Biphenyl Derivatives

    • Application : Biphenyl compounds and their derivatives have been extensively studied due to their presence in medicinally active compounds, marketed drugs, and natural products . They serve as significant intermediates in organic chemistry and are the structural moiety of a wide range of compounds with pharmacological activities .
    • Methods : Various synthetic methodologies and chemical reactions related to biphenyl scaffolds are discussed, including Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • Results : The synthesized compounds have a wide range of biological and medicinal applications, including patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
  • Direct Thiolation of Imidazo[1,2-a]pyridines with Sodium Sulfinates

    • Application : Sodium sulfinates have been used in the direct thiolation of imidazo[1,2-a]pyridines . This reaction provides a diverse range of 3-imidazo[1,2-a]pyridine-derived thioethers .
    • Methods : The reaction is typically carried out in DMF at 80 °C, using iodine and triphenylphosphine as mediators .
    • Results : A wide variety of 2-substituted imidazo[1,2-a]pyridines were explored with a number of sodium aryl and alkylsulfinates to provide the thioether products in moderate to high yields .

properties

IUPAC Name

3-(2-hydroxy-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFPSTQCDAZKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626324
Record name 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

376591-95-6
Record name 2′-Hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376591-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 3
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Citations

For This Compound
1
Citations
JE Im, JD Lee, HY Kim, HR Kim, DW Seo, KB Kim - Toxicology in Vitro, 2023 - Elsevier
As global awareness of animal welfare spreads, the development of alternative animal test models is increasingly necessary. The purpose of this study was to develop a practical …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.